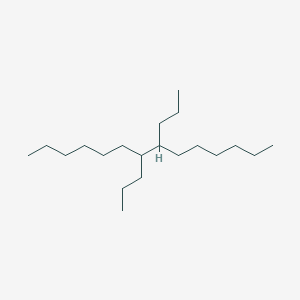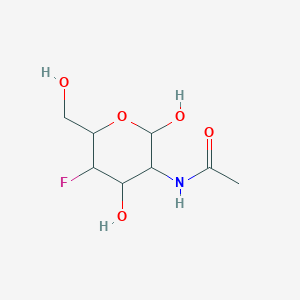
2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose is a synthetic compound known for its role as a hepatic glycosaminoglycan biosynthesis inhibitor . This compound has a molecular formula of C8H14FNO5 and a molecular weight of 223.2 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose involves multiple steps. One common method includes the fluorination of 2-acetamido-2-deoxy-D-glucose. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose is extensively used in scientific research due to its inhibitory effects on hepatic glycosaminoglycan biosynthesis . Some key applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and glycosaminoglycan biosynthesis.
Medicine: Investigated for potential therapeutic applications in diseases involving glycosaminoglycan metabolism.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by inhibiting the biosynthesis of glycosaminoglycans in the liver . It targets specific enzymes involved in the biosynthetic pathway, thereby reducing the production of these essential polysaccharides. This inhibition can affect various cellular processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose is unique due to its specific inhibitory action on hepatic glycosaminoglycan biosynthesis. Similar compounds include:
2-Acetamido-2-deoxy-D-glucose: Lacks the fluorine atom and has different biological activity.
2-Acetamido-2-deoxy-D-galactose: Another analog with distinct properties and applications.
These compounds differ in their chemical structure and biological effects, highlighting the uniqueness of this compound in scientific research.
Propiedades
IUPAC Name |
N-[5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRNMNSFDDVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

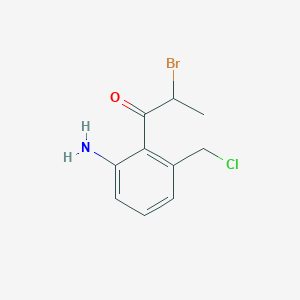

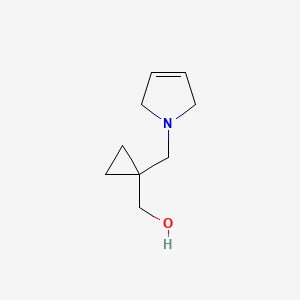


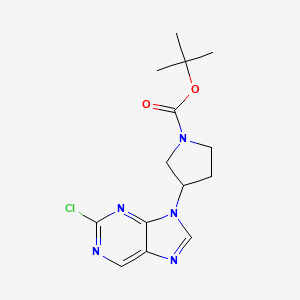

![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)

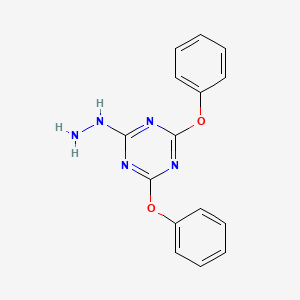
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)

